molecular formula C9H5F3N2O B11892218 5-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbaldehyde CAS No. 881841-26-5

5-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbaldehyde

Cat. No.: B11892218
CAS No.: 881841-26-5
M. Wt: 214.14 g/mol
InChI Key: YYKGYBGXKOVSPV-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbaldehyde (CAS 881841-26-5) is a high-value chemical building block for research and development, particularly in medicinal chemistry. This compound features the imidazo[1,2-a]pyridine scaffold, a privileged structure found in numerous marketed drugs and bioactive molecules due to its significant pharmacological properties . The core scaffold is known to exhibit a wide range of biological activities, including analgesic, anticancer, antiosteoporosis, and anxiolytic effects . The presence of the trifluoromethyl group can enhance the molecule's metabolic stability, lipophilicity, and binding affinity, while the aldehyde functionality at the 2-position provides a versatile handle for further synthetic modification . This allows researchers to readily synthesize diverse derivatives, such as Schiff bases, via reactions with amines for applications in drug discovery and material science . With a molecular formula of C9H5F3N2O and a molecular weight of 214.15 g/mol , it is supplied with a purity of 98% or higher. This product is intended for research and development purposes only and is not for diagnostic, therapeutic, or consumer use. Researchers must consult the safety data sheet prior to use.

Properties

CAS No.

881841-26-5

Molecular Formula

C9H5F3N2O

Molecular Weight

214.14 g/mol

IUPAC Name

5-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carbaldehyde

InChI

InChI=1S/C9H5F3N2O/c10-9(11,12)7-2-1-3-8-13-6(5-15)4-14(7)8/h1-5H

InChI Key

YYKGYBGXKOVSPV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=CN2C(=C1)C(F)(F)F)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbaldehyde typically involves the cyclization of N-propargylpyridiniums under ambient, aqueous, and metal-free conditions. This method is promoted by sodium hydroxide (NaOH) and provides a high yield in a short reaction time . Another common method involves the condensation of 2-aminopyridines with α-bromoketones or α-chloroketones, followed by subsequent functionalization .

Industrial Production Methods

Industrial production methods for this compound often employ catalytic routes, such as copper (Cu), iron (Fe), gold (Au), ruthenium (Ru), and palladium (Pd) catalysis. These methods are designed to be efficient and scalable, although they may involve the use of undesirable solvents and high temperatures .

Chemical Reactions Analysis

Types of Reactions

5-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen functionalities.

    Reduction: Reducing agents are used to remove oxygen functionalities or add hydrogen atoms.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include transition metal catalysts, oxidizing agents like hydrogen peroxide (H2O2), and reducing agents such as sodium borohydride (NaBH4). The reactions are often carried out under mild to moderate conditions to ensure high yields and selectivity .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 5-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or other proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Key Findings :

  • Position 5 vs.
  • Halogenation : The 8-chloro substitution (CAS 1250978-93-8) introduces steric bulk, which may reduce metabolic degradation but also limit synthetic scalability .

Functional Group Modifications

Replacing the aldehyde group with other functionalities alters reactivity and application scope:

Compound Name CAS Number Functional Group Molecular Weight (g/mol) Key Properties/Applications References
This compound 881841-26-5 Aldehyde (-CHO) 214.14 High reactivity for Schiff base formation; drug intermediate
Ethyl 5-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate 1260885-46-8 Ester (-COOEt) 258.20 Improved stability; prodrug candidate
5-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbonitrile 1956340-63-8 Nitrile (-CN) 211.14 Electron-withdrawing; kinase inhibitor precursor
Imidazo[1,2-a]pyridine-2-carbaldehyde 118000-43-4 Aldehyde (-CHO) 160.15 Base scaffold; lower lipophilicity than CF₃ analogs

Key Findings :

  • Aldehyde vs. Ester : The ester derivative (CAS 1260885-46-8) is less reactive but more stable, making it suitable for prolonged storage or oral administration .

Biological Activity

5-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbaldehyde is a heterocyclic compound that has garnered attention for its diverse biological activities. The unique trifluoromethyl and aldehyde substituents on the imidazo[1,2-a]pyridine core contribute to its potential therapeutic applications, particularly in antimicrobial and anticancer research.

Chemical Structure and Properties

  • Molecular Formula : C9_9H5_5F3_3N2_2O
  • CAS Number : 881841-26-5
  • Molecular Weight : 216.14 g/mol

The trifluoromethyl group enhances the lipophilicity of the compound, facilitating better membrane penetration and interaction with cellular targets, which is crucial for its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to effectively inhibit various bacterial strains, making it a candidate for further development as an antimicrobial agent. The mechanism of action involves disrupting bacterial cell membranes and inhibiting enzyme activity essential for bacterial survival.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound against several human cancer cell lines. The results indicate that it possesses notable anticancer activity, particularly against breast cancer (MDA-MB-231), colon cancer (RKO), prostate cancer (PC-3), and liver cancer (HepG2) cells. The compound demonstrated selective toxicity towards cancer cells compared to normal cells (HEK line), suggesting a potential therapeutic window for its use in oncology .

Cell LineIC50 Value (μM)Selectivity Ratio
MDA-MB-2314.23 ± 0.2511
RKO17.89 ± 0.123
PC-314.86 ± 0.254
HepG24.57 ± 0.8513
HEK (Normal)50 ± 1.23-

The selectivity ratios indicate that the compound is significantly more toxic to cancer cells than to normal cells, which is a desirable characteristic in anticancer drug development .

The anticancer effects are attributed to several mechanisms:

  • Induction of apoptosis through ROS-mediated pathways.
  • Disruption of microtubule dynamics, which is critical for cell division.
  • Interaction with specific molecular targets within the cancer cells, leading to altered cellular signaling pathways .

Structure-Activity Relationship (SAR)

The structure of this compound allows for various modifications that can influence its biological activity:

  • Trifluoromethyl Group : Enhances lipophilicity and membrane permeability.
  • Aldehyde Functionality : May play a role in reactivity with biological nucleophiles, contributing to its cytotoxicity.

Comparative studies with similar compounds highlight the unique properties of this compound:

Compound NameStructural FeaturesUnique Properties
8-(Trifluoromethyl)imidazo[1,2-a]pyridineTrifluoromethyl at position 8Lacks aldehyde group; different reactivity
8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridineChlorine atom instead of aldehydeAlters chemical properties significantly
8-Chloro-2-isopropyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbaldehydeIsopropyl group at position 2Different biological activity due to substitution pattern

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of derivatives based on the imidazo[1,2-a]pyridine scaffold. For instance:

  • Cytotoxicity Evaluation : A series of imidazo[1,5-a]pyridine-chalcone derivatives showed promising cytotoxicity against multiple cancer cell lines, corroborating the potential of imidazo-based compounds in anticancer therapy .
  • Anthelmintic Activity : Compounds derived from imidazo[1,2-a]pyridine have also been investigated for their anthelmintic properties against parasites such as Haemonchus contortus, demonstrating their versatility in biological applications .

Q & A

Q. Key Variables :

  • Temperature : Higher temperatures (>100°C) risk decomposition of the trifluoromethyl group.
  • Catalysts : Lewis acids (e.g., ZnCl₂) improve cyclization efficiency in imidazo[1,2-a]pyridine formation .

Basic Research: How is the purity of this compound validated in synthetic workflows?

Methodological Answer:

  • Chromatography : Column chromatography (silica gel, hexane/ethyl acetate gradient) separates impurities. HPLC with C18 columns (97–99% purity thresholds) is standard for final product validation .
  • Spectroscopic Analysis :
    • ¹H/¹³C NMR : Confirm regiochemistry via coupling constants (e.g., J = 7–8 Hz for pyridine protons) and absence of aldehyde proton splitting (~9.8–10.2 ppm) .
    • IR Spectroscopy : Detect carbonyl stretches (~1680–1720 cm⁻¹) and trifluoromethyl C-F vibrations (~1100–1200 cm⁻¹) .

Advanced Research: How can researchers address regioselectivity challenges during the synthesis of trifluoromethyl-substituted imidazopyridine carbaldehydes?

Methodological Answer:
Regioselectivity issues arise from competing cyclization pathways. Strategies include:

  • Directing Groups : Introducing electron-withdrawing groups (e.g., nitro or cyano) at specific positions to steer cyclization. For example, a nitro group at C8 directs trifluoromethyl attachment to C5 .
  • Metal-Catalyzed Cross-Coupling : Palladium-mediated Suzuki-Miyaura reactions install substituents pre-cyclization, reducing post-synthetic modifications. Yields improve with Pd(PPh₃)₄ and microwave-assisted heating (70–80% yield) .
  • Computational Modeling : DFT calculations predict favorable transition states for regioselective pathways, guiding solvent and catalyst selection .

Advanced Research: What strategies are employed to evaluate the impact of the trifluoromethyl group on bioactivity?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies :
    • Analog Synthesis : Replace -CF₃ with -CH₃, -Cl, or -Br to assess hydrophobicity/electron effects. For example, -CF₃ analogs show 3–5× higher kinase inhibition (IC₅₀ = 12 nM vs. 45 nM for -CH₃) due to enhanced binding pocket interactions .
    • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity changes (ΔG) when -CF₃ is modified. A ΔΔG of ~2 kcal/mol correlates with 10-fold activity shifts .
  • Metabolic Stability Assays : LC-MS/MS tracks trifluoromethyl retention in hepatic microsomes. -CF₃ reduces oxidative metabolism by ~40% compared to -CH₃, enhancing pharmacokinetics .

Advanced Research: How is this compound utilized in therapeutic target validation?

Methodological Answer:

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets like PI3Kγ. The trifluoromethyl group forms van der Waals contacts with hydrophobic residues (e.g., Val882), improving binding scores (ΔG = -9.2 kcal/mol) .
  • In Vivo Efficacy : Xenograft models (e.g., HCT-116 colorectal cancer) administer the compound at 10–50 mg/kg/day. Tumor volume reduction (≥50% vs. control) correlates with PI3K pathway inhibition (p-AKT downregulation) .

Q. Safety Profiling :

  • hERG Assays : Patch-clamp electrophysiology confirms no cardiotoxicity (IC₅₀ > 30 µM).
  • CYP Inhibition Screening : Microsomal assays show low CYP3A4/2D6 inhibition (<20% at 10 µM), reducing drug-drug interaction risks .

Advanced Research: What analytical techniques resolve contradictions in reported bioactivity data for this compound?

Methodological Answer:
Discrepancies often stem from assay conditions or impurity profiles. Resolution methods include:

  • Dose-Response Reproducibility : Replicate IC₅₀ measurements across 3+ independent labs using standardized protocols (e.g., ATP concentration fixed at 1 mM in kinase assays) .
  • Impurity Profiling : LC-HRMS identifies byproducts (e.g., oxidized aldehydes) that may inhibit off-target proteins. Purification via preparative HPLC ensures >98% purity for biological testing .
  • Orthogonal Assays : Confirm hits using SPR (surface plasmon resonance) and cellular thermal shift assays (CETSA) to rule out false positives .

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